Erythritol

Description

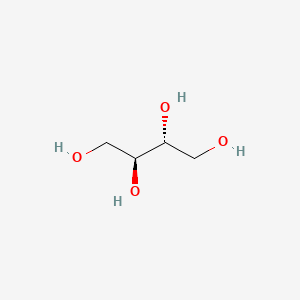

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-butane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXHWFMMPAWVPI-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4 | |

| Record name | ERYTHRITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043919 | |

| Record name | Erythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White, odourless, non-hygroscopic, heat-stable crystals with a sweetness of approximately 60-80 % that of sucrose., Solid; [Merck Index] White odorless solid; [JECFA], Solid | |

| Record name | 1,2,3,4-Butanetetrol, (2R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ERYTHRITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Erythritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

330.5 °C, 330.00 to 331.00 °C. @ 760.00 mm Hg | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether., Very soluble in water (saturated solution contains about 61% w/w); soluble in pyridine (saturated solution contains 2.5% w/w); slightly soluble in alcohol; practically insoluble in ether, Insoluble in ethyl ether, benzene, In water, 6.10X10+5 mg/L at 22 °C, 610 mg/mL at 22 °C | |

| Record name | ERYTHRITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.451 g/cu cm at 20 °C | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000237 [mmHg] | |

| Record name | Erythritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Bipyramidal tetragonal prisms, White crystals | |

CAS No. |

149-32-6 | |

| Record name | Erythritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythritol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythritol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ERYTHRITOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ERYTHRITOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Butanetetrol, (2R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythritol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA96B954X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119-123 °C, 121.5 °C, Crystals. MP: 61 °C. Soluble in alcohol, ether, and glycerol; insoluble in water /Erythritol tetranitrate/ | |

| Record name | ERYTHRITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Erythritol Metabolism and Pharmacokinetics

Biotransformation and Excretion Pathways of Erythritol (B158007)

Systemic Non-Metabolism and Renal Excretion of this compound

Upon oral ingestion, this compound is rapidly absorbed into the bloodstream, predominantly in the small intestine, primarily through passive diffusion along a concentration gradient. nih.goveuropa.eufda.govpsu.edumdpi.commedizinonline.commfc.co.jpsweetenerbook.com The absorption rate is notably high, with studies indicating that approximately 60% to over 90% of ingested this compound is absorbed. europa.eupsu.edumdpi.commedizinonline.commfc.co.jpsweetenerbook.cominchem.org Due to its smaller molecular size compared to other sugar alcohols like mannitol (B672) or xylitol (B92547), this compound passes through intestinal membranes at a faster rate. fda.govpsu.edusweetenerbook.com

Once absorbed, this compound circulates in the blood, with peak plasma concentrations typically observed within one to two hours post-ingestion. nih.govfda.govwikipedia.org A defining characteristic of this compound's pharmacokinetics is its resistance to systemic metabolism in the human body. Humans lack the necessary enzymes to break down this compound, meaning it does not enter conventional carbohydrate or fat metabolic pathways to a significant extent. nih.govpsu.edusweetenerbook.comhealthline.comwebmd.comcambridge.orgresearchgate.net

Consequently, the vast majority of absorbed this compound is excreted unchanged via the kidneys. nih.goveuropa.eufda.govpsu.edumdpi.commedizinonline.commfc.co.jpsweetenerbook.cominchem.orgwikipedia.orghealthline.comwebmd.comresearchgate.netdroracle.ai Studies have consistently shown that between 78% and 90% of an ingested dose is recovered in the urine within 24 to 48 hours. nih.goveuropa.eufda.govmdpi.cominchem.orgwikipedia.org This quantitative excretion in urine is a reliable indicator of its high fractional absorption. psu.edu

The following table summarizes typical absorption and excretion rates:

| Parameter | Range/Value (Human Studies) | Source(s) |

| Small Intestine Absorption | 60-90% (or more) | nih.goveuropa.eufda.govpsu.edumdpi.commedizinonline.commfc.co.jpsweetenerbook.cominchem.orgwikipedia.org |

| Urinary Excretion | 78-90% (within 24-48 hours) | nih.goveuropa.eufda.govpsu.edumdpi.commedizinonline.commfc.co.jpsweetenerbook.cominchem.orgwikipedia.orghealthline.comresearchgate.net |

| Systemic Metabolism | Negligible | nih.govpsu.edusweetenerbook.comhealthline.comwebmd.comcambridge.orgresearchgate.net |

Minor Metabolic Fate and Formation of Erythronate

While this compound is largely considered unmetabolized, more recent research has shed light on a minor metabolic pathway involving its conversion to erythronate (C₄H₇O₅⁻). nih.govmdpi.comresearchgate.netmdpi.compnas.orgtandfonline.comnih.gov This process involves the oxidation of this compound into the sugar erythrose (C₄H₈O₄), which is then further oxidized to erythronate. nih.govresearchgate.netpnas.orgtandfonline.com

The extent of this conversion appears to be minimal, with some studies reporting less than 1% of ingested this compound being converted to erythronate, while others suggest a conversion rate of 5-10%. nih.govmdpi.commdpi.compnas.org This metabolization process has been observed to be dose-dependent, with higher doses of this compound leading to an increased formation of erythronate. nih.gov

Interestingly, erythronate is eliminated from the body at a faster rate than this compound. For instance, the elimination rate of erythronate has been reported to be approximately 0.02 min⁻¹, whereas that of this compound is about 0.008 min⁻¹ for lower doses, decreasing further at higher doses. nih.gov

Furthermore, this compound can be endogenously produced in humans. It is synthesized from glucose via the pentose (B10789219) phosphate (B84403) pathway (PPP), with erythrose-4-phosphate serving as a precursor. researchgate.netmdpi.compnas.orgtandfonline.comnih.govnih.gov The final conversion in this endogenous pathway is catalyzed by enzymes such as alcohol dehydrogenase 1 (ADH1) and sorbitol dehydrogenase (SORD). mdpi.comnih.gov

The elimination rates of this compound and erythronate are presented below:

| Compound | Elimination Rate (approx.) | Source(s) |

| This compound | 0.008 min⁻¹ (lower doses) | nih.gov |

| Erythronate | 0.02 min⁻¹ | nih.gov |

Enteric Passage and Colonic Dynamics of this compound

Despite its high absorption in the small intestine, a small percentage of ingested this compound (approximately 10-40%) may escape absorption and reach the large intestine. nih.goveuropa.eumdpi.commfc.co.jpwikipedia.orghealthline.comdroracle.aisibo-academy.denih.gov The fate of this unabsorbed portion in the colon has been a subject of research.

Multiple in vitro studies utilizing human fecal samples and some human trials suggest that this compound is largely resistant to fermentation by human colonic microbiota. nih.goveuropa.eufda.govmdpi.commedizinonline.comcambridge.orgdroracle.aisibo-academy.descirp.org This resistance to bacterial fermentation is a key factor contributing to this compound's generally good gastrointestinal tolerance compared to other sugar alcohols, as it results in less gas formation and osmotic activity in the colon. mdpi.comsweetenerbook.comwikipedia.orghealthline.comdroracle.ai

However, some evidence, particularly from animal studies and certain human observations, indicates that unabsorbed this compound can undergo microbial fermentation in the large intestine. europa.eupsu.edumdpi.commfc.co.jpnih.gov This fermentation can lead to the production of short-chain fatty acids (SCFAs), such as acetic, propionic, and butyric acids, and gases (e.g., CO₂, H₂). europa.eupsu.edumfc.co.jpnih.gov The proportion of unabsorbed this compound that undergoes fermentation may increase with higher doses. europa.eunih.gov While animal studies suggest that 6-10% of consumed this compound might be metabolized by colonic microbiota, human in vitro data often show minimal to no fermentation. mdpi.com The long-term effects of this compound consumption on the human gut microbiome and the extent of its fermentation in vivo still require further investigation. mdpi.comsibo-academy.de

Physiological and Health Impacts of Erythritol

Cardiovascular System and Erythritol (B158007)

The cardiovascular implications of this compound consumption have become a focal point of recent scientific inquiry, with studies exploring its association with adverse cardiovascular events, its direct influence on platelet activity, and its effects on vascular endothelial function.

Association between Circulating this compound and Cardiovascular Events

Multiple large-scale clinical observational studies and validation cohorts have identified a significant association between elevated fasting plasma levels of this compound and an increased risk of incident major adverse cardiovascular events (MACE), which include myocardial infarction, stroke, and death. ahajournals.orgclevelandclinic.orgsciencemediacentre.orgnih.govmedicalnewstoday.comclevelandclinic.orgresearchgate.netpracticeupdate.comnews-medical.net For instance, research has indicated that cardiac patients exhibiting high circulating this compound levels were approximately twice as likely to experience a major cardiac event within a three-year follow-up period compared to those with lower levels. clevelandclinic.orgclevelandclinic.org In some European cohorts, individuals in the highest quartile of this compound levels demonstrated a hazard ratio for MACE as high as 4.48, even after accounting for pre-existing coronary artery disease. practiceupdate.com

Acute ingestion of a typical dietary serving of this compound can lead to a dramatic increase in plasma this compound concentrations, sometimes exceeding a 1000-fold rise from baseline levels. ahajournals.orgnih.govclevelandclinic.orgahajournals.orgnih.gov These elevated levels can persist in the bloodstream for an extended duration, remaining substantially high for up to 48 hours or more following consumption. nih.govpracticeupdate.comnih.gov The observed associations between this compound and cardiovascular risk have been consistently reported across diverse populations, including cohorts in both the United States and Europe. ahajournals.orgsciencemediacentre.orgpsypost.org These findings raise particular concerns for individuals who already possess heightened cardiovascular risk factors, such as obesity, diabetes, or metabolic syndrome. medicalnewstoday.comnews-medical.netmedscape.comichoosehealth.com.au

Table 1: Association Between Circulating this compound Levels and Cardiovascular Events

| Study Type / Cohort | Key Finding | Hazard Ratio (Highest vs. Lowest Quartile) | Duration of Elevated Plasma Levels Post-Ingestion |

| Observational Cohorts (US & EU) | Increased risk of MACE (MI, stroke, death) | Up to 4.48 practiceupdate.com | N/A (observational) |

| Cardiac Patients | Twice as likely to experience MACE over 3 years clevelandclinic.orgclevelandclinic.org | N/A (relative risk) | N/A (observational) |

| Healthy Volunteers (Intervention) | Plasma this compound increased >1000-fold ahajournals.orgclevelandclinic.orgahajournals.org | N/A (acute effect) | >48 hours nih.govnih.gov |

This compound's Influence on Platelet Function and Thrombosis Potential

This compound has been shown to exert a notable influence on platelet function, a critical component of the hemostatic system, thereby affecting thrombosis potential.

Intervention studies in healthy volunteers have demonstrated that the ingestion of this compound enhances platelet reactivity and increases the potential for thrombosis. ahajournals.orgclevelandclinic.orgclevelandclinic.orgnews-medical.netccf.orghealthline.com A standard serving of this compound significantly boosts multiple indices of stimulus-dependent platelet responsiveness. This includes enhanced aggregation in response to agonists such as adenosine (B11128) diphosphate (B83284) (ADP) and thrombin receptor-activating peptide 6 (TRAP6). ahajournals.orgclevelandclinic.orgahajournals.orgmedscape.comccf.org Furthermore, this compound consumption leads to an increased release of products from both α-granules (e.g., C-X-C motif ligand-4, CXCL4) and dense granules (e.g., serotonin) within platelets. ahajournals.orgclevelandclinic.orgahajournals.orgmedscape.com In contrast, comparable intake of glucose did not induce similar changes in platelet responsiveness. ahajournals.orgclevelandclinic.orgmedicalnewstoday.comahajournals.orgmedscape.comccf.org Mechanistically, this compound does not appear to directly activate platelets but rather lowers the threshold required for their activation, rendering them more sensitive to pro-clotting signals. medscape.comfpwr.org Studies conducted in vitro and ex vivo (using whole blood) have revealed that enhanced platelet responsiveness can be observed within 15 minutes of exposure to this compound. ahajournals.org

Table 2: this compound's Impact on Platelet Function in Healthy Volunteers

| Platelet Function Measure | Effect of this compound Ingestion (vs. Glucose) | Reference |

| ADP-induced Aggregation | Significantly enhanced | ahajournals.orgclevelandclinic.orgahajournals.org |

| TRAP6-induced Aggregation | Significantly enhanced | ahajournals.orgclevelandclinic.orgahajournals.org |

| α-granule release (CXCL4) | Increased | ahajournals.orgclevelandclinic.orgahajournals.org |

| Dense granule release (Serotonin) | Increased | ahajournals.orgclevelandclinic.orgahajournals.org |

| Overall Platelet Reactivity | Enhanced, more prone to clotting | ahajournals.orgclevelandclinic.orgclevelandclinic.orgnews-medical.netccf.orghealthline.com |

While the precise molecular mechanisms underlying this compound-induced thrombosis are still under active investigation, current research suggests several potential pathways. This compound may indirectly modulate platelet activation by influencing intracellular signaling cascades, such as the PI3K–Akt and MAPK pathways, which are central to the processes of platelet aggregation and thrombus formation. ahajournals.org This priming effect makes platelets hyper-responsive to submaximal stimuli, thereby increasing their propensity to form clots. medicalnewstoday.commedscape.com

Evidence from human blood models under physiological shear forces and mouse models of arterial injury indicates that this compound can increase thrombus formation. clevelandclinic.orgpracticeupdate.comnih.gov The prothrombotic effects of this compound have been observed at plasma concentrations that are achievable through typical dietary consumption of this compound-sweetened products. practiceupdate.comichoosehealth.com.au It is hypothesized that this compound may disrupt the delicate balance between factors that promote clotting and those that inhibit it, potentially by affecting the levels or activity of compounds such as thromboxane. bloodclot.org Furthermore, this compound could contribute to the development of a senescence-associated secretory phenotype (SASP) in vascular cells. This process, characterized by the release of pro-inflammatory and senescence-promoting factors like CXCL4, could accelerate vascular aging and increase susceptibility to atherothrombotic events, particularly in older adult populations. ahajournals.org

Endothelial Function and Vascular Homeostasis in relation to this compound

The endothelium plays a crucial role in maintaining vascular homeostasis, and its dysfunction is a key contributor to cardiovascular disease. Research has begun to explore this compound's impact on endothelial function.

However, it is important to note a contrasting pilot study conducted in patients with type 2 diabetes mellitus. This study reported that this compound produced acute and chronic improvements in endothelium-dependent dilation in small arteries of the fingertip and also improved central aortic stiffness. frontiersin.orgnih.govahajournals.orgtodaysrdh.com These findings suggest potential beneficial effects on endothelial function and arterial stiffness in this specific patient population, highlighting the need for further controlled research to fully understand the nuanced effects of this compound across different physiological states.

Table 3: this compound's Impact on Endothelial Function

| Endothelial Function Measure | Effect of this compound | Reference |

| Nitric Oxide (NO) Production | Reduced | psypost.orgphysiology.orgneurosciencenews.comphysiology.orgmedicalnewstoday.com |

| eNOS Activation (Ser1177 phosphorylation) | Markedly lower | psypost.orgphysiology.org |

| eNOS Inhibition (Thr495 phosphorylation) | Increased | psypost.org |

| Oxidative Stress | Increased | psypost.orgphysiology.orgneurosciencenews.comphysiology.orgmedicalnewstoday.com |

| Endothelin-1 (B181129) Production | Increased | psypost.org |

| t-PA Release | Impaired | psypost.org |

| Vasodilation | Impaired | psypost.orgphysiology.orgneurosciencenews.commedicalnewstoday.com |

| Small Artery Endothelium-Dependent Dilation (in T2DM) | Improved (pilot study) | frontiersin.orgnih.govahajournals.orgtodaysrdh.com |

| Central Aortic Stiffness (in T2DM) | Improved (pilot study) | nih.govahajournals.orgtodaysrdh.com |

Gastrointestinal System and this compound

Impact on Intestinal Barrier Function and Cell Proliferation

This compound exhibits a distinct absorption and excretion profile compared to other sugar alcohols. A significant portion of ingested this compound, approximately 90%, is rapidly absorbed into the bloodstream from the small intestine before it reaches the colon polyols.orghealthline.comfda.gov. Once absorbed, it circulates in the blood and is subsequently excreted, largely unchanged, in the urine within 24 hours polyols.orghealthline.com. This rapid absorption and minimal metabolism by the body or gut microbiota mean that unabsorbed this compound does not undergo significant colonic fermentation in the large intestine fda.gov. This characteristic differentiates this compound from other polyols, which are often fermented by resident gut bacteria in the colon, potentially leading to gas production and digestive upset healthline.com. While the provided research highlights this compound's absorption and fermentation characteristics, direct studies specifically detailing its impact on intestinal barrier function or cell proliferation within the gut were not explicitly found in the reviewed literature.

Studies on Gastrointestinal Tolerance of this compound

This compound is generally well-tolerated by the human digestive system, distinguishing it from other polyols that may cause gastrointestinal discomfort at lower doses polyols.orgtruvia.co.uk. Its high digestive tolerance is attributed to its rapid absorption in the small intestine and subsequent excretion, which minimizes its presence in the large intestine where fermentation and associated side effects often occur polyols.org.

Studies investigating the gastrointestinal tolerance of this compound have established a No Observed Effect Level (NOEL) for gastrointestinal symptoms ranging from 0.5 to 1.0 grams per kilogram of body weight (g/kg bw) europa.eu. When administered as a single oral dose in an aqueous solution on an empty stomach, the lowest NOEL for diarrhoeic effects was observed at 0.5 g/kg bw europa.eu. The minimum dose of this compound reported to cause laxation in these studies ranged from 0.6 to 0.7 g/kg bw europa.eu.

In a study involving the ingestion of this compound incorporated into a jelly after a meal, doses below 0.70 g/kg bw did not induce laxation in 14 males and 24 females, with female subjects appearing to exhibit greater tolerance than males to the laxative effect europa.eu. Other reported gastrointestinal symptoms associated with higher doses included abdominal pain, nausea, intestinal rumbling, increased intestinal movements/cramps/spasms, flatulence, and thirst, with symptoms typically resolving within 24 hours post-dosing europa.eu.

A single bolus dose of 50 grams of this compound in water has been shown to significantly increase nausea and borborygmi (stomach rumbling) in healthy adult volunteers, though it caused significantly fewer symptoms, particularly watery faeces, compared to an equivalent dose of xylitol (B92547) researchgate.net. Conversely, lower single doses of 20 and 35 grams of this compound in a liquid were well-tolerated without significant gastrointestinal symptoms researchgate.net.

In a study involving young children aged 4-6 years, rapid ingestion of up to 15 grams (approximately 0.73 g/kg bw) of this compound in a beverage between meals was well-tolerated. At this dose, there were no significant differences in incidences of nausea, vomiting, borborygmi, excess flatus, or abdominal pain compared to placebo. However, statistically more episodes of diarrhea and/or severe gastrointestinal symptoms were observed at higher doses of 20 and 25 grams nih.gov.

Table 1: Summary of Gastrointestinal Tolerance Studies of this compound

| Study Type / Population | This compound Dose | Administration Method | Key Findings on GI Tolerance | Source |

| Healthy Adults | 0.5-1.0 g/kg bw (NOEL for symptoms) | Single oral doses in aqueous solution on empty stomach | NOEL for GI symptoms between 0.5-1.0 g/kg bw; lowest NOEL for diarrhea at 0.5 g/kg bw. | europa.eu |

| Healthy Adults | 0.6-0.7 g/kg bw (minimum laxation dose) | Single oral doses in aqueous solution on empty stomach | Minimum dose causing laxation ranged from 0.6-0.7 g/kg bw. | europa.eu |

| Healthy Adults (14 males, 24 females) | < 0.70 g/kg bw | Single administration in jelly after a meal | No laxation observed; females showed greater tolerance. | europa.eu |

| Healthy Adults | 50 g | Single oral bolus in water | Significantly increased nausea and borborygmi; fewer symptoms than xylitol. | healthline.comresearchgate.net |

| Healthy Adults | 20 g, 35 g | Single oral bolus in water | Well tolerated without significant GI symptoms. | researchgate.net |

| Young Children (4-6 years) | Up to 15 g (0.73 g/kg bw) | Single oral dose in beverage between meals | Well tolerated; no significant increase in nausea, vomiting, borborygmi, excess flatus, or abdominal pain. | nih.gov |

| Young Children (4-6 years) | 20 g, 25 g | Single oral dose in beverage between meals | Statistically more episodes of diarrhea and/or severe GI symptoms. | nih.gov |

| Adults with Obesity | 36 g/day for 5 weeks | Daily intake | Good overall GI tolerance; few diarrhea-related symptoms; no significant effect on abdominal pain, indigestion, or constipation. | bmj.com |

Neurological System and this compound

Recent cellular and human studies have begun to explore the interactions of this compound with the neurological system, particularly focusing on cerebral microvascular endothelial cells and neurovascular coupling.

Effects on Cerebral Microvascular Endothelial Cells

Emerging research suggests that this compound may exert effects on the health and function of brain blood vessels at a cellular level. Studies have investigated the direct impact of this compound on human brain microvascular endothelial cells, which form the lining of small blood vessels in the brain and are crucial for regulating blood flow and maintaining the integrity of the blood-brain barrier medicalnewstoday.compsypost.orgdrtvchannel.comindependent.co.ukyoutube.comlifetechnology.com.

Exposure of these cells to this compound has been shown to induce significantly higher levels of oxidative stress, leading to a nearly 100% increase in the production of reactive oxygen species (free radicals) compared to untreated cells medicalnewstoday.comindependent.co.uklifetechnology.com. Furthermore, this compound appears to disrupt the production of nitric oxide, a vital molecule necessary for blood vessels to relax and dilate, which is essential for proper blood flow medicalnewstoday.compsypost.orgdrtvchannel.comindependent.co.ukyoutube.comlifetechnology.com. This interference is believed to occur by affecting a key activation step within the endothelial cells medicalnewstoday.com. Reduced nitric oxide availability is a recognized indicator of endothelial dysfunction psypost.org.

In addition, research indicates an increase in the production of endothelin-1, a peptide that promotes blood vessel constriction, following this compound exposure. Levels of its precursor, Big ET-1, were significantly elevated, and the release of endothelin-1 itself was approximately 30% higher psypost.org. Elevated endothelin-1 can lead to excessive narrowing of blood vessels and potentially impair cerebral blood flow, particularly during periods of increased demand psypost.org. This compound has also been reported to impair the release of a key clot-dissolving protein psypost.orglifetechnology.com. These observed changes—increased oxidative stress, reduced nitric oxide availability, increased vasoconstrictive peptide production, and diminished clot-dissolving capacity—are all established features of cerebrovascular dysfunction and are considered contributors to the development and severity of ischemic stroke psypost.orglifetechnology.com.

Table 2: Effects of this compound on Cerebral Microvascular Endothelial Cells (In Vitro)

| Cellular Process Affected | Observed Effect of this compound Exposure | Potential Implication | Source |

| Oxidative Stress | Significantly higher levels of reactive oxygen species (nearly 100% increase) | Cellular damage, cerebrovascular dysfunction | medicalnewstoday.comindependent.co.uklifetechnology.com |

| Nitric Oxide Production | Disruption/reduction of production | Impaired blood vessel relaxation/dilation, endothelial dysfunction | medicalnewstoday.compsypost.orgdrtvchannel.comindependent.co.ukyoutube.comlifetechnology.com |

| Endothelin-1 Production | Increased production (e.g., ~30% higher release) | Blood vessel constriction, impaired cerebral blood flow | psypost.org |

| Clot-Dissolving Capacity | Impaired release of key clot-busting protein | Increased risk of blood clots | psypost.orglifetechnology.com |

Oral Microbiology and this compound

This compound has garnered significant attention in oral health due to its distinct properties that differentiate it from traditional sugars and even other polyols in its interaction with oral microbiota.

Anti-Cariogenic Properties of this compound

This compound is recognized as a non-cariogenic sweetener, meaning it does not contribute to tooth decay cargill.compolyols.orgtruvia.co.ukdentaleconomics.comjungbunzlauer.comcargill.com. A key reason for this property is that, unlike fermentable carbohydrates, this compound is not metabolized by oral bacteria cargill.comjungbunzlauer.comcargill.comtodaysrdh.comcargill.com.

Numerous in vitro and in vivo studies have demonstrated this compound's anti-cariogenic effects:

Inhibition of Bacterial Growth and Adhesion: this compound has a unique ability among polyols to reduce or inhibit bacterial growth and maturation todaysrdh.com. In vitro studies have shown that this compound decreases the adherence of various strains of polysaccharide-forming oral streptococci, including Streptococcus mutans, to tooth surfaces cargill.comtodaysrdh.comnih.gov. This inhibition of adhesion is crucial as S. mutans is a primary bacterium associated with dental caries cargill.com. The proposed mechanism involves this compound passively crossing the bacterial cell membrane and interfering with enzymatic pathways essential for S. mutans growth, such as those involved in DNA and RNA depletion, attenuated extracellular matrix production, and alterations of dipeptide acquisition and amino acid metabolism dentaleconomics.comtodaysrdh.com.

Impact on Caries Development: Clinical studies, including a three-year trial involving elementary school-aged children, have compared the dental effects of this compound, xylitol, and sorbitol. The results consistently showed that the this compound group experienced significantly fewer tooth surfaces developing into enamel or dentin caries, and a significantly slower progression of enamel caries into dentin caries cargill.comcargill.comnih.govairflowdentalspa.com.au. The time required for caries lesions to develop was also significantly longer in the this compound group cargill.comairflowdentalspa.com.au. This compound also effectively decreased the expression of bacterial genes involved in sucrose (B13894) metabolism nih.govnih.govresearchgate.net.

Concentration-Dependent Effects: At concentrations ranging from 2% to 16%, this compound has been shown to suppress the growth of various cariogenic bacterial species, including Streptococci mutans, Streptococci sobrinus, Porphyromonas gingivalis, Streptococcus gordonii, and Streptococci wiggsiae cargill.comjocpd.comhxkqyxzz.net. While some studies suggest that this compound may have a weaker effect on S. mutans growth and acid production at low concentrations compared to xylitol, it exhibits a stronger effect at higher concentrations (e.g., 8-16%) hxkqyxzz.net.

Support for Remineralization and Antimicrobial Efficacy: this compound can support the remineralization process by forming complexes with calcium ions jungbunzlauer.com. Furthermore, it has been shown to enhance the efficacy of other antimicrobial agents, such as benzethonium (B1203444) chloride (BTC) against Candida albicans, and demonstrates strong antimicrobial and anti-biofilm properties when combined with chlorhexidine (B1668724) jungbunzlauer.com. Its small molecular size may facilitate easier diffusion into biofilms, potentially increasing their permeability to antimicrobial compounds jungbunzlauer.com.

Table 3: Anti-Cariogenic Properties of this compound

| Property / Effect | Mechanism / Observation | Comparative Efficacy (vs. Xylitol/Sorbitol) | Source |

| Non-Cariogenic | Not metabolized by oral bacteria; does not produce acids. | N/A (fundamental property) | cargill.comjungbunzlauer.comcargill.comtodaysrdh.comcargill.com |

| Growth Inhibition | Interferes with enzymatic pathways (DNA/RNA depletion, metabolism); passively crosses cell membrane. | More marked inhibition of bacterial growth. | dentaleconomics.comtodaysrdh.comjocpd.comhxkqyxzz.net |

| Adhesion Reduction | Decreases adherence of polysaccharide-forming oral streptococci (e.g., S. mutans). | Effective in reducing adhesion. | cargill.comtodaysrdh.comnih.gov |

| Plaque/Biofilm Reduction | Reduces dental plaque weight; inhibits maturation of biofilm. | Highest overall reduction of dental plaque weight and S. mutans levels. | cargill.comdentaleconomics.comjungbunzlauer.comtodaysrdh.comcargill.comnih.govnih.gov |

| Caries Development | Fewer enamel/dentin caries; delayed caries progression; decreased expression of sucrose metabolism genes. | Significantly fewer caries and slower development. | cargill.comcargill.comnih.govnih.govairflowdentalspa.com.auresearchgate.net |

| Remineralization Support | Forms complexes with calcium ions. | N/A (specific mechanism) | jungbunzlauer.com |

| Enhanced Antimicrobial Efficacy | Boosts efficacy of other antimicrobial agents (e.g., BTC, chlorhexidine); small molecular size aids biofilm penetration. | N/A (synergistic effect) | jungbunzlauer.com |

Effects on Oral Bacterial Growth and Biofilm Formation

This compound demonstrates significant inhibitory effects on the growth of various cariogenic bacteria and the formation of dental biofilms. Studies have shown that this compound can inhibit the growth of several Streptococci species, including Streptococcus mutans, Streptococcus sobrinus, Streptococcus gordonii, and Streptococcus wiggsiae, as well as Porphyromonas gingivalis, at concentrations ranging from 0.5% to 16%. cargill.com This inhibitory effect is often more pronounced than that observed with other polyols like xylitol, sorbitol, and maltitol. cargill.comacademicjournals.orgnih.gov

A 4% this compound solution has been observed to slow the growth of Streptococcus mutans by 56% and reduce its biofilm production by 36%. cargill.com Furthermore, a 10% this compound solution has been shown to inhibit the microstructure of biofilms composed of Porphyromonas gingivalis and Streptococcus gordonii. cargill.com this compound's mechanism of action is believed to involve its ability to pass through bacterial cell membranes, where it can suppress genes and inhibit enzymes crucial for glucose and sucrose uptake and metabolism pathways, particularly in the later stages of bacterial growth. cargill.comdentaleconomics.com

This compound also plays a role in reducing lactic acid production and the adherence of streptococci and staphylococcus strains to surfaces, which are key factors in dental plaque formation. cargill.com In a comparative study, 4% this compound reduced Streptococcus mutans growth by 71% and biofilm formation by 31.32%, generally proving more effective than xylitol in these aspects. academicjournals.org

In vitro studies on gingivitis biofilms have shown that this compound significantly reduces biofilm formation in a dose-dependent manner, with 5% and 10% solutions leading to a reduction. nih.gov This effect was accompanied by a shift in the microbial composition, moving away from taxa associated with periodontitis and gingivitis towards early colonizers, and a reduction in protease activity. nih.gov this compound has also been identified as the most potent among tested polyols (including sucrose, xylitol, and sorbitol) in inhibiting Streptococcus mutans biofilm formation on dental materials, even leading to a decrease in biomass below initial values. mdpi.com

The inhibitory effects of this compound on bacterial growth and biofilm formation are summarized in the table below:

Table 1: Effects of this compound on Oral Bacterial Growth and Biofilm Formation

| Bacterial Species/Biofilm Type | This compound Concentration | Observed Effect | Reference |

| Streptococcus mutans | 4% | 71% growth inhibition, 31.32% biofilm reduction | academicjournals.org |

| Streptococcus mutans | 4% | 56% growth inhibition, 36% biofilm production reduction | cargill.com |

| Streptococcus mutans, Streptococcus sobrinus | 0.5% - 16% | Inhibited growth | cargill.com |

| Porphyromonas gingivalis, Streptococcus gordonii | 10% | Inhibited biofilm microstructure | cargill.com |

| Gingivitis Biofilms | 5%, 10% | Dose-dependent reduction in biofilm formation, shift from periodontitis/gingivitis-related taxa | nih.gov |

| Streptococcus mutans on dental materials | 5% | Most potent inhibition of biofilm formation, biomass reduction below initial values | mdpi.com |

Salivary Microbiome Alterations by this compound Consumption

This compound consumption has been shown to induce specific alterations in the composition of the salivary microbiome, contributing to improved oral health outcomes. A randomized controlled trial involving Estonian schoolchildren demonstrated that daily this compound consumption resulted in a distinct salivary microbiome composition compared to groups consuming xylitol or sorbitol. d-nb.infodroracle.ai

Both this compound and xylitol reduced the number of observed bacterial phylotypes in saliva when compared to a sorbitol control group. d-nb.info Notably, the this compound intervention led to an increase in the relative abundance of genera such as Veillonella, Streptococcus, and Fusobacterium, while the abundance of Bergeyella was lower. d-nb.info

Furthermore, this compound consumption was associated with the lowest prevalence of caries-related mutans streptococci and the lowest levels of clinical caries experience markers among the tested polyols. d-nb.info A three-year study in children consuming this compound-containing candies showed reduced dental plaque growth, lower levels of plaque acetic acid and propionic acid, and a reduction in oral counts of mutans streptococci compared to those consuming xylitol or sorbitol candies. researchgate.net These findings underscore this compound's capacity to influence the salivary microbial community in a manner conducive to a healthier oral ecosystem.

Table 2: Salivary Microbiome Changes with Polyol Consumption in Schoolchildren

| Polyol Group | Observed Effect on Salivary Microbiome | Reference |

| This compound | Distinct microbiome composition compared to xylitol/sorbitol; Reduced bacterial phylotypes; Increased Veillonella, Streptococcus, Fusobacterium relative abundance; Decreased Bergeyella relative abundance; Lowest prevalence of mutans streptococci. | d-nb.inforesearchgate.net |

| Xylitol | Reduced bacterial phylotypes; Similar impact to sorbitol on bacterial community (less differentiating than this compound). | d-nb.info |

| Sorbitol (Control) | Baseline for comparison; Higher bacterial phylotypes; Different relative abundance of genera compared to this compound. | d-nb.info |

Erythritol Biosynthesis and Biotechnological Production

Microbial Fermentation Processes for Erythritol (B158007) Production

Microbial fermentation processes are central to this compound production, involving specific microorganisms and optimized substrate utilization.

A diverse range of microorganisms, primarily yeasts and some bacteria, are capable of producing this compound.

Yeast: Numerous yeast genera are known for their this compound biosynthesis capabilities. Prominent among these are:

Moniliella pollinis mdpi.comtandfonline.com

Moniliella megachiliensis mdpi.comtandfonline.com

Yarrowia lipolytica mdpi.comtandfonline.comfrontiersin.orgwikipedia.org

Candida magnoliae mdpi.commdpi.comncl.res.in

Torula sp. mdpi.comresearchgate.net

Pichia tsukubaensis mdpi.com

Candida sorbosivorans mdpi.com

Other genera include Trigonopsis, Trichosporon, Trichosporonoides, Aureobasidium, and Trichoderma mdpi.comtandfonline.comoup.com.

Historically, Candida lipolytica was the first microorganism used for commercial this compound production. innovabiomed.com Specific mutant strains have been developed to enhance production, such as Moniliella polinis mutant SP5, which can produce 17.48 ± 0.86 g/L of this compound in optimized conditions, and Yarrowia lipolytica K1UV15 (a UV-mutagenized strain) capable of achieving 196 g/L of this compound with a yield of 0.65 g/g and volumetric productivity of 2.51 g/Lh in a 30 m³ fermenter. frontierspartnerships.orgmdpi.com Another mutant, Moniliella pollinis Mutant-58, showed significantly increased this compound production of 91.2 ± 3.4 g/L. researchgate.net

Bacteria: While yeasts are the primary industrial producers, some bacteria also synthesize this compound. Leuconostoc oenos, a heterofermentative lactic acid bacterium, produces this compound as a by-product, particularly when the NADPH/NADP ratio is high. tandfonline.comnih.gov Gluconobacter bacteria also utilize meso-erythritol as a carbon source. fishersci.ca

The choice of substrate is a critical factor influencing this compound production efficiency and cost. Microorganisms can utilize various carbon sources for fermentation.

Commonly utilized substrates include:

Glucose (Dextrose): Often obtained from the enzymatic hydrolysis of wheat or corn starch, glucose is a widely used carbon source. mdpi.com

Fructose: Another monosaccharide commonly employed. mdpi.comfrontiersin.org

Sucrose (B13894): Pure sucrose, as well as molasses or sugarcane juice containing sucrose, are also used. However, the utilization of disaccharides like sucrose can be limited by the inability of some yeast species to hydrolyze O-glycosidic bonds. mdpi.comresearchgate.net

Molasses: A cost-effective by-product of the sugar industry, molasses serves as a valuable substrate for this compound production. Moniliella pollinis SP5 has been shown to produce this compound from molasses, with optimized concentrations leading to enhanced yields. frontierspartnerships.orgnih.govmdpi.com Candida magnoliae has also successfully produced this compound from cane molasses, achieving a yield of 99.54 g/L. mdpi.com

Glycerol (B35011): Both pure and crude glycerol (a by-product of biodiesel production) are increasingly popular substrates, particularly for Yarrowia lipolytica. Using glycerol can lead to higher this compound yields and reduced by-product formation compared to glucose. researchgate.netmdpi.comtandfonline.comfrontiersin.orgwikipedia.orgtandfonline.comnih.gov

Jaggery: A study demonstrated the use of jaggery as a substrate for Moniliella pollinis Mutant-58. researchgate.net

Inulin (B196767): Yarrowia lipolytica has shown efficient utilization of inulin as a fermentation substrate. mdpi.com

Waste-derived substrates: Efforts are being made to utilize low-cost and waste-derived substrates, such as post-crystallization this compound filtrate, to promote a circular economy and reduce production costs. mdpi.com

Table 1: Examples of Substrate Utilization and this compound Production by Microorganisms

| Microorganism Strain | Substrate (Carbon Source) | Concentration (g/L) | This compound Concentration (g/L) | Yield (g/g) | Productivity (g/Lh) | Reference |

| Moniliella pollinis SP5 | Molasses | 200 | 17.48 ± 0.86 (Batch) | 0.262 ± 0.00 | 0.095 ± 0.021 | frontierspartnerships.orgnih.gov |

| Moniliella pollinis SP5 | Molasses | 200 | 26.52 ± 1.61 (Fed-batch) | 0.501 ± 0.032 | 0.158 ± 0.01 | frontierspartnerships.orgnih.gov |

| Yarrowia lipolytica K1UV15 | Glucose | 300 | 196 | 0.65 | 2.51 | mdpi.com |

| Yarrowia lipolytica K1UV15 | Glucose | 400 (total) | 174.5 | 0.43 | 0.49 | mdpi.com |

| Yarrowia lipolytica UV15 | Glucose | 15 (initial) | 174.8 | 0.58 | - | mdpi.com |

| Yarrowia lipolytica Wratislavia K1 | Glycerol | 100 | 46.9 | 0.47 | 0.85 | tandfonline.com |

| Yarrowia lipolytica Wratislavia K1 | Glycerol | 300 (total) | 132 | 0.44 | 1.01 | tandfonline.com |

| Torula sp. | Sucrose | 300 | 166 | 0.553 | 1.11 | researchgate.net |

| Torula sp. | Sucrose | 400 | 200 | 0.50 | 1.67 | researchgate.net |

| Candida magnoliae mutant R23 | Glucose | 238 | 87.8 (Fed-batch) | 0.311 | - | ncl.res.in |

| Candida magnoliae | Cane Molasses | 273.96 | 99.54 | - | - | mdpi.comresearchgate.net |

| Pichia tsukubaensis KN75 | Glucose | 400 | 243 | 0.61 | - | mdpi.com |

Bioprocess Engineering and Optimization Strategies

Optimizing bioprocess parameters is crucial for maximizing this compound yield and productivity in industrial fermentation. This involves careful consideration of media components and cultivation conditions.

The composition of the fermentation medium significantly impacts microbial metabolism and, consequently, this compound biosynthesis.

Carbon Source Concentration: High concentrations of carbon sources are essential to provide sufficient nutrients and create the necessary osmotic pressure for this compound accumulation. frontierspartnerships.orgnih.gov However, excessive concentrations can inhibit microbial growth. frontierspartnerships.org Optimal glucose concentrations have been identified, such as 400 g/L for Torula sp. and 238 g/L for Candida magnoliae mutant R23. ncl.res.inresearchgate.net For molasses, 200 g/L was found optimal for Moniliella pollinis SP5. frontierspartnerships.orgnih.gov

Nitrogen Source and C/N Ratio: Nitrogen sources, such as yeast extract, ammonium (B1175870) sulfate (B86663), peptone, urea, NH4Cl, and KH2PO4, are vital for cell growth and enzyme production. frontierspartnerships.orgnih.govmdpi.comfrontiersin.orgncl.res.inresearchgate.nettandfonline.commdpi.comseejph.com An optimal carbon-to-nitrogen (C/N) ratio is critical for channeling metabolic flux towards this compound production rather than cell growth or other by-products. frontierspartnerships.orgnih.govtandfonline.com For instance, an optimal C:N ratio of 81:1 was found for Yarrowia lipolytica Wratislavia K1 using glycerol. tandfonline.com Reducing yeast extract concentration can sometimes improve productivity. researchgate.netmdpi.com

Osmotic Pressure Agents: Sodium chloride (NaCl) is commonly added to the fermentation medium to induce osmotic stress, which triggers the microorganisms' stress response pathways, leading to enhanced this compound accumulation. frontierspartnerships.orgnih.govmdpi.com An optimal NaCl concentration, such as 25 g/L for Moniliella pollinis SP5, has been shown to maximize this compound yield. frontierspartnerships.orgnih.gov

Mineral Salts: Other essential components like monopotassium phosphate (B84403) (KH2PO4) and magnesium sulfate (MgSO4·7H2O) are also optimized to support microbial growth and metabolic activities. ncl.res.inresearchgate.nettandfonline.commdpi.com

Beyond media composition, precise control of cultivation parameters is crucial for efficient this compound production.

pH: The initial pH of the fermentation medium significantly influences microbial activity, enzyme function, and metabolic pathways. nih.gov Optimal pH varies depending on the specific microorganism:

Moniliella pollinis SP5: pH 5 frontierspartnerships.orgnih.gov

Moniliella pollinis Mutant-58: pH 5.5 researchgate.net

Yarrowia lipolytica MTCC 9519: pH 5.5 seejph.com

Yarrowia lipolytica K1UV15: pH 5.8–6.1 (initial), though some bioreactor cultures operate at pH 3.0–3.1. mdpi.com

Torula sp.: pH 5.5 researchgate.net

Temperature: Maintaining an optimal temperature range is vital for microbial growth and this compound synthesis. Typical optimal temperatures include 30°C for Yarrowia lipolytica MTCC 9519 and 34°C for Torula sp. researchgate.netseejph.com Seed cultures often operate between 30-33°C, with fermentation temperatures around 28-32°C. google.com

Aeration and Dissolved Oxygen: Oxygen supply is critical for aerobic fermentation. While excessive aeration can increase cell mass, optimal this compound production often occurs within a specific range of dissolved oxygen. For Torula sp., 5-10% dissolved oxygen was found to be optimal. researchgate.net In Y. lipolytica K1UV15 cultures, an aeration of 0.8 vvm (volume of air per volume of medium per minute) was used. mdpi.com Dissolved oxygen levels between 30-60% are maintained during seed culture. google.com

Fermentation Mode: Both batch and fed-batch fermentation modes are commonly employed. Fed-batch fermentation, involving gradual nutrient addition, has consistently demonstrated significant increases in this compound concentration, yield, and volumetric productivity compared to batch mode. frontierspartnerships.orgnih.govmdpi.comncl.res.intandfonline.comd-nb.info For instance, fed-batch fermentation with Moniliella pollinis SP5 increased this compound concentration from 17.48 g/L to 26.52 g/L. frontierspartnerships.orgnih.gov Similarly, Yarrowia lipolytica K1UV15 achieved 196 g/L in fed-batch, and Candida magnoliae mutant R23 produced 87.8 g/L. mdpi.comncl.res.in Continuous cultivation has also been evaluated. d-nb.info

Inoculation Amount: The inoculation amount of seeds typically ranges from 8-12% of the fermentation medium weight. google.com

Advanced Biotechnological Approaches in this compound Production

Recent advancements in biotechnology have focused on enhancing this compound production through strain improvement and metabolic engineering, as well as the utilization of low-cost substrates.

Strain Improvement:

Mutagenesis: Random mutagenesis using methods like UV irradiation and chemical mutagens (e.g., ethyl methanesulfonate, EMS) has been successfully applied to develop high-producing strains. Examples include Moniliella polinis mutant SP5, Yarrowia lipolytica K1UV15, and Candida magnoliae mutant R23. frontierspartnerships.orgmdpi.comncl.res.inresearchgate.netnih.gov

Screening: Efficient screening methods are employed to identify mutants with enhanced this compound production capabilities, often by looking for higher reductase activity. ncl.res.in

Metabolic Engineering:

Metabolic engineering involves rational modifications of microbial metabolic pathways to redirect carbon flux towards this compound synthesis, improve yield, and reduce by-product formation. researchgate.nettandfonline.com

In Yarrowia lipolytica, strategies include the tandem overexpression of genes like GUT1, GUT2 (involved in glycerol assimilation), TKL1, and TAL1 (from the pentose (B10789219) phosphate pathway), along with the knockout of genes like EYD1. These modifications have significantly increased glycerol assimilation and this compound synthesis. nih.gov

Genetically-engineered Yarrowia lipolytica strains have been optimized for this compound production, achieving yields up to 62% using glycerol as a carbon source under high osmotic pressure. wikipedia.org

Synthetic biology approaches are being explored to construct microbial cell factories that efficiently synthesize natural sugar substitutes like this compound, offering advantages in large-scale production, environmental safety, and the ability to produce compounds difficult to synthesize chemically. innovabiomed.com

Utilization of Waste and Low-Cost Substrates: A significant area of research is the exploration and optimization of low-cost and waste-derived substrates, such as crude glycerol (from biodiesel production) and molasses, to reduce production costs and enhance sustainability. researchgate.nettandfonline.comfrontiersin.orgwikipedia.orgmdpi.comd-nb.info The feasibility of using post-crystallization this compound filtrate as a primary carbon source has also been demonstrated, promoting a more circular and waste-free production process. mdpi.com

Metabolic Pathway Engineering and Genetic Modification for this compound Biosynthesis

This compound biosynthesis in osmophilic yeasts and yeast-like fungi primarily occurs via the pentose phosphate pathway (PPP). This pathway involves an oxidative phase, where glucose-6-phosphate is converted into ribulose-5-phosphate, generating NADPH. For bacteria, such as heterofermentative lactic acid bacteria, this compound biosynthesis proceeds through the phosphoketolase pathway. sciencepublishinggroup.comsciencepublishinggroup.commdpi.com

Metabolic engineering and genetic modification strategies are crucial for enhancing this compound yield and productivity, as well as for enabling the utilization of cheaper, more abundant carbon sources. Key strategies include:

Tuning the flux of precursor pathways: This involves optimizing the flow of metabolites towards this compound production. mdpi.com

Enhancing the metabolic activity of NAD(P)H: NADPH is a vital co-factor in the reduction of erythrose to this compound. Overexpression of genes like ZWF1 (glucose-6-phosphate dehydrogenase) and GND1 (6-phosphogluconate dehydrogenase), which are involved in the oxidative pentose phosphate pathway and supply NADPH, can significantly increase this compound synthesis. frontiersin.orgnih.govnih.govresearchgate.net

Reducing by-product production: Engineering efforts aim to minimize the formation of undesired intermediate metabolites such as mannitol (B672), fumarate, glycerol, ribitol, and arabitol, which can interfere with this compound recovery and purity. sciencepublishinggroup.comsciencepublishinggroup.comkoreascience.kr

Optimizing the utilization of low-value substrates: Genetic modification can enable microorganisms to efficiently convert inexpensive raw materials like crude glycerol, lignocellulosic materials, and molasses into this compound, replacing more costly glucose. sciencepublishinggroup.comfrontiersin.orgnih.govajol.infotandfonline.comnih.govmdpi.com

Deletion of catabolic pathway genes: To prevent the microorganism from consuming the produced this compound as a carbon source, genes responsible for this compound catabolism (e.g., this compound dehydrogenase, kinases, and isomerases) can be deleted. This inhibition of this compound utilization improves yield and productivity. sciencepublishinggroup.com

Overexpression of key enzymes: Overexpression of enzymes like transketolase (TKL1) and erythrose reductase (ER) has been shown to significantly increase this compound titer and productivity. For instance, overexpression of TKL1 in Yarrowia lipolytica has led to substantial increases in this compound titer, yield (YERY), and volumetric productivity (QERY) by 48.1%, 50%, and 48%, respectively, compared to control strains. frontiersin.orgnih.govnih.gov

One study demonstrated that combining transporter and pathway engineering strategies synergistically improved this compound synthesis in Y. lipolytica. The engineered strain Y. lipolytica Ylxs48 produced 211.07–218.33 g/L this compound from 310 g/L glucose within 46 hours in bioreactors, representing a 92.5% higher productivity (4.62 g/(L·h)) compared to the parental strain Ylxs01. nih.gov

Novel Production Strains and Their Characterization

The selection and characterization of efficient microbial strains are paramount for high-yield this compound production. Osmophilic yeasts and yeast-like fungi are the primary microorganisms used, including genera such as Moniliella, Yarrowia, Pseudozyma, Candida, Trigonopsis, Pichia, Trichosporonoides, and Aureobasidium. sciencepublishinggroup.comtandfonline.commdpi.commdpi.com

Notable novel and optimized strains include:

Pseudozyma tsukubaensis KN75: This novel yeast strain, isolated for its high osmolarity tolerance, has demonstrated exceptional this compound production. In fed-batch culture with glucose, it produced 245 g/L of this compound, with a productivity of 2.86 g/L/h and a 61% yield, which was reported as one of the highest yields by an this compound-producing microorganism. Its production has been successfully scaled up from laboratory (7 L) to pilot (300 L) and plant (50,000 L) scales, indicating significant commercial potential. mdpi.commdpi.comnih.govresearchgate.net

Table 1: Performance of Pseudozyma tsukubaensis KN75 in this compound Production

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| This compound Concentration | 245 g/L | Fed-batch culture, glucose as carbon source | nih.gov |

| Productivity | 2.86 g/L/h | Fed-batch culture, glucose as carbon source | nih.gov |

| Yield | 61% | Fed-batch culture, glucose as carbon source | nih.gov |

Yarrowia lipolytica: This yeast species is a promising candidate due to its clear genetic background and established molecular modification tools. mdpi.commdpi.comfrontiersin.orgnih.gov

Wild-type and engineered Y. lipolytica strains: Research has focused on improving crude glycerol utilization and precursor supply. Overexpression of genes like GUT1, GUT2, TKL1, and TAL1 has increased this compound production. For example, a final engineered Y. lipolytica strain achieved an this compound titer of 150 g/L with a yield (YERY) of 0.62 g/g and volumetric productivity (QERY) of 1.25 g/L/h using crude glycerol. frontiersin.orgnih.gov

Y. lipolytica Wratislavia K1UV15: This UV mutant strain demonstrated enhanced this compound production from glucose. In a fed-batch culture with 400 g/L total glucose and 3.6 g/L (NH4)2SO4, it produced 226 g/L of this compound within 281 hours. mdpi.com

Y. lipolytica MTCC 9519: This strain proved suitable for this compound production from crude glycerol, achieving an this compound concentration of 56 g/L, a yield of 42% (w/w), and a productivity of 0.37 g/L/h. seejph.com

Moniliella pollinis SP5: This mutant yeast strain, obtained through UV irradiation, produced 17.48 ± 0.86 g/L of this compound using 200 g/L molasses, 7 g/L yeast extract, and 25 g/L NaCl, with a yield of 0.262 ± 0.00 g/g and volumetric productivity of 0.095 ± 0.021 g/Lh. The optimal pH for this strain was found to be 5. nih.govfrontierspartnerships.org

Table 2: this compound Production by Moniliella pollinis SP5 under Optimized Conditions

| Parameter (Molasses/Yeast Extract/NaCl) | This compound Concentration (g/L) | Yield (g/g) | Volumetric Productivity (g/Lh) | Optimal pH | Source |

|---|

High osmotic stress, often induced by high concentrations of carbon sources or NaCl, is a key factor in promoting this compound accumulation in microorganisms. nih.govfrontierspartnerships.orgmdpi.comresearchgate.net

Commercial Viability and Sustainability of this compound Production Methods

The commercial production of this compound largely relies on microbial fermentation due to the limitations of chemical synthesis, which include low yields and high costs. nih.govfrontierspartnerships.org The market for this compound is projected to grow, with reported transactions of 70,400 tons valued at US310 million by 2026. nih.gov

Key factors influencing the commercial viability and sustainability of this compound production include:

Raw Material Costs: The price of the carbon source is a principal factor affecting production costs. Utilizing cheap and abundant industrial byproducts like molasses, crude glycerol (a major byproduct of biodiesel production), and lignocellulosic materials instead of costly glucose significantly improves economic feasibility and reduces the carbon footprint. nih.govelchemy.comsciencepublishinggroup.comfrontiersin.orgnih.govajol.infotandfonline.comnih.govmdpi.comnih.govcplconsult.comdiva-portal.org

Downstream Processing: The efficiency of this compound recovery and purification from the fermentation broth impacts the final cost. High yield with fewer intermediate metabolites at the end of fermentation improves recovery efficiency. sciencepublishinggroup.comfrontierspartnerships.orgkoreascience.krnih.gov

Sustainability Practices: Biotechnological production of this compound aligns with circular economy concepts by utilizing waste materials as substrates and minimizing waste streams. This reduces energy costs and environmental impact, making the process more appealing to consumers and industries focused on sustainability. elchemy.comajol.infomdpi.comnih.govdiva-portal.org

Fermentation Technology Innovation: Continuous innovation in fermentation technology, including techniques like cell immobilization, can enhance efficiency and sustainability, potentially reducing costs and environmental impacts. For instance, cell immobilization of Moniliella pollinis on cotton cloth achieved similar this compound concentrations to free cells (47.03 ± 6.16 g/L vs. 41.88 ± 5.18 g/L), eliminating the need for continuous inoculum preparation and reducing reagent and energy costs. elchemy.commdpi.com

Scale-up Potential: The ability to scale up production from laboratory to industrial levels while maintaining high yields and productivity is essential for commercial success. Studies have shown successful scale-up of this compound production using strains like Pseudozyma tsukubaensis KN75 and Yarrowia lipolytica MK1. nih.govresearchgate.netresearchgate.net

The industrial application of this compound production is also dependent on factors such as glycerol price and fermentation time. researchgate.net Advances in biotechnology, particularly in metabolic engineering, are continuously improving strain performance, substrate utilization, and product yields, thereby boosting the commercial viability and environmental sustainability of microbial sweetener production. ajol.infonih.gov

Toxicological and Regulatory Science of Erythritol

Historical Toxicological Assessments of Erythritol (B158007)

The safety of this compound has been evaluated through numerous studies, including acute, subchronic, chronic, carcinogenicity, reproductive, developmental, mutagenicity, and genotoxicity investigations in various animal models. These assessments have consistently demonstrated its favorable toxicological profile. fda.govnih.govpsu.edunih.govresearchgate.net

Acute and Subchronic Toxicity Studies

Acute toxicity studies have characterized this compound as essentially non-toxic following oral administration. For instance, the oral median lethal dose (LD50) in rats is reported to be 13.1 g/kg body weight (bw) for males and 13.5 g/kg bw for females, while in dogs, it is greater than 5 g/kg bw. europa.euinchem.org Effects observed in animals at extremely high doses were typically associated with the administration of large volumes of hypertonic solutions, rather than intrinsic toxicity of this compound itself. europa.eu

Subchronic toxicity studies, including 28-day and 13-week oral exposures in rats and mice, have further supported this compound's safety. Common observations at high dietary levels (e.g., 5% to 20%) included increased thirst, increased caecal and/or kidney weights, and transient diarrhea. psu.edueuropa.euinchem.org These effects were generally considered physiological or adaptive responses to the osmotic load of polyols and were not deemed toxicologically significant. psu.eduinchem.org For example, a 13-week study in rats identified a No Observed Effect Level (NOEL) of 5% this compound, equivalent to 7.5 g/kg bw per day, based on these physiological changes. inchem.org In dogs, this compound has been shown to be well-tolerated in repeat-dose studies, with No Adverse Effect Levels (NOAELs) reported upwards of 5 g/kg bw/day. nih.govresearchgate.net

Table 1: Summary of Acute Oral Toxicity Studies of this compound